2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Lipophilicity Drug-likeness ADME Prediction

2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (MW 310.4 g/mol, C18H18N2OS) is a heterocyclic screening compound belonging to the tetrahydrobenzothieno[2,3-d]pyrimidine class. This scaffold is widely recognized in medicinal chemistry for its purine isosterism and documented activity across anticancer, antimicrobial, and kinase-inhibition targets.

Molecular Formula C18H18N2OS
Molecular Weight 310.4 g/mol
Cat. No. B12154725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Molecular FormulaC18H18N2OS
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC(=N2)C
InChIInChI=1S/C18H18N2OS/c1-11-7-9-13(10-8-11)21-17-16-14-5-3-4-6-15(14)22-18(16)20-12(2)19-17/h7-10H,3-6H2,1-2H3
InChIKeyUJKXNGWQKZEBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine: Procurement-Relevant Baseline for a 4-Aryloxy Thienopyrimidine Screening Candidate


2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (MW 310.4 g/mol, C18H18N2OS) is a heterocyclic screening compound belonging to the tetrahydrobenzothieno[2,3-d]pyrimidine class . This scaffold is widely recognized in medicinal chemistry for its purine isosterism and documented activity across anticancer, antimicrobial, and kinase-inhibition targets [1][2]. The compound features a 2-methyl substitution on the pyrimidine ring and a 4-(4-methylphenoxy) ether at the C-4 position, distinguishing it from the more commonly explored 4-amino and 4-hydrazino analogs. It is currently available as a catalogued screening compound from EvitaChem (Catalog EVT-12287997) for non-human research use .

Why 2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Cannot Be Interchanged with Generic Thienopyrimidine Analogs


Substitution at the C-4 position of the tetrahydrobenzothieno[2,3-d]pyrimidine core is a critical determinant of both target engagement and physicochemical behavior. Published SAR studies on this scaffold demonstrate that replacing a 4-aryloxy substituent with a 4-amino or 4-hydrazino group fundamentally alters biological activity profiles—shifting from FGFR1 kinase inhibition to antimicrobial or analgesic effects [1][2]. Even within the 4-aryloxy series, the nature of the aryl substitution (e.g., para-methylphenoxy vs. unsubstituted phenoxy vs. isopropylphenoxy) produces measurable differences in lipophilicity (logP differences of >0.9 units) that directly impact membrane permeability, solubility, and off-target binding potential . Generic interchange without accounting for these substitution-specific properties risks invalidating SAR hypotheses and producing non-reproducible screening results.

Quantitative Differentiation Evidence for 2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Against Closest Analogs


Lipophilicity Positioning: Intermediate logP Between Unsubstituted Phenoxy and Bulkier 4-Isopropylphenoxy Analogs

Within the 2-methyl-4-aryloxy-tetrahydrobenzothieno[2,3-d]pyrimidine sub-series, the 4-methylphenoxy substituent of the target compound confers an intermediate lipophilicity profile. The meta-methyl positional isomer (3-methylphenoxy, ChemDiv G517-0303) has a calculated logP of 5.4341 and logSw of -5.5814, while the bulkier 4-isopropylphenoxy analog (ChemDiv 5067-0649) exhibits a higher logP of 6.367 and lower aqueous solubility (logSw -5.9113) . The target compound, with a single para-methyl group, is predicted to occupy an intermediate logP range (~5.2-5.5), offering a balanced permeability-solubility profile compared to these directly comparable analogs . The unsubstituted phenoxy analog (MW 296.4) is substantially smaller and lacks the lipophilic methyl contribution [1].

Lipophilicity Drug-likeness ADME Prediction

Positional Isomer Differentiation: Para-Methylphenoxy vs. Meta-Methylphenoxy Substitution Effects

The target compound carries the 4-methylphenoxy group at the para position of the phenyl ether ring, in contrast to the commercially available 3-methylphenoxy (meta) isomer (ChemDiv G517-0303) . This positional difference alters the overall molecular shape: the para-substituted phenoxy extends linearly from the pyrimidine core, whereas the meta-substituted analog introduces an angled geometry. In related thieno[2,3-d]pyrimidine kinase inhibitor series, para-substitution on the 4-aryl ring has been associated with improved shape complementarity to flat ATP-binding pockets, while meta-substitution can introduce steric clashes that reduce binding affinity [1][2]. The para-methyl group also contributes a distinct electron-donating resonance effect compared to meta substitution, potentially modulating the electron density of the pyrimidine ring system [2].

Positional isomerism Molecular shape Receptor fit

Class-Level SAR Validation: 2-Methyl Substitution on the Pyrimidine Ring Favors Antitumor Activity

Published SAR analysis of tetrahydrobenzothieno[2,3-d]pyrimidine FGFR1 inhibitors by Wang et al. (2016) explicitly demonstrated that compounds bearing an aromatic ring substitution at the C-2 position were more effective than unsubstituted or 2-thioxo analogs [1]. The most potent compound in that series, 3g, achieved 78.8% FGFR1 inhibition at 10 μM and exhibited IC50 values of 7.7, 18.9, and 13.3 μM against H460, A549, and U251 cell lines, respectively [1]. The target compound features a 2-methyl group at this critical C-2 position, consistent with the active pharmacophore identified in this SAR study. In contrast, the class-level comparator 2-phenyl-4-(prop-2-yn-1-yloxy) analog (CHEMBL1087079) demonstrated high-affinity adenosine A2A receptor binding (Ki = 3 nM) rather than FGFR1 activity, illustrating how C-2 substitution divergence drives target selectivity [2].

Structure-activity relationship FGFR1 inhibition Antitumor screening

4-Aryloxy Ether Linkage vs. 4-Amino Series: Divergent Biological Activity Profiles

The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has been extensively explored with 4-amino and 4-hydrazino substituents for antimicrobial applications. Eissa and Moneer (2004) reported that 4-(4-acetylanilino) derivatives showed varying antimicrobial activity against C. albicans and both Gram-positive and Gram-negative bacteria, with compound 15e exhibiting the broadest spectrum [1]. In a related 2009 study, 4-(substituted amino) derivatives 4a and 10b achieved MIC = MBC = 31.25 μg/mL against C. albicans, while 4-substituted hydrazino derivatives 6b and 6c showed MIC = 62.5-125 μg/mL against S. aureus [2]. In contrast, the 4-aryloxy series (to which the target compound belongs) has been primarily explored in anticancer kinase inhibition contexts (FGFR1, VEGFR-2, EGFR, microtubule targeting), with representative compounds achieving IC50 values below 40 nM in antiproliferative assays [3]. This fundamental divergence in biological annotation between 4-amino (antimicrobial) and 4-aryloxy (anticancer kinase) substitution patterns precludes their interchangeable use in screening cascades.

Pharmacophore differentiation Antimicrobial SAR Kinase vs. antimicrobial selectivity

Spectral Authentication: NMR Characterization Anchor for Analytical Reproducibility

The target compound's close analog, 2-methyl-4-phenoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, has a verified 1H NMR spectrum deposited in the Wiley KnowItAll/SpectraBase library (Compound ID DHUrLZtlCO6) [1]. Additionally, the 2,3-tetramethyleno-4-(3,5-dimethylphenoxy)thieno[2,3-d]pyrimidine analog has a characterized 1H NMR spectrum in DMSO-d6 (SpectraBase Compound ID 3Cq49lqGJLE, MW 310.42, C18H18N2OS) [2]. These spectral reference points, combined with the InChIKey provided by EvitaChem (UJKXNGWQKZEBOS-UHFFFAOYSA-N) , enable definitive authentication of the purchased material. The characteristic chemical shift patterns for the tetrahydrobenzothieno core protons (δ ~1.7-3.0 ppm for cyclohexenyl CH2 groups) and the 4-methylphenoxy aromatic protons (δ ~6.8-7.2 ppm) provide unambiguous identity confirmation that is not available for many less-characterized screening compounds in this class.

Spectral characterization Quality control NMR fingerprint

Limitation Disclosure: Absence of Published Direct Head-to-Head Bioactivity Data for This Exact Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (conducted through April 2026) identified no published head-to-head bioactivity data comparing 2-methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine against a named comparator in any enzymatic, cellular, or in vivo assay. This compound currently exists as a catalogued screening compound (EvitaChem EVT-12287997) without associated bioassay results . In contrast, structurally related 4-substituted tetrahydrobenzothieno[2,3-d]pyrimidines have published IC50 values ranging from <40 nM (microtubule targeting, Islam et al., 2022) to 7.7-18.9 μM (FGFR1 inhibition, Wang et al., 2016) [1][2]. All differential claims in this guide above are therefore based on class-level SAR inference and physicochemical property comparison rather than direct experimental confrontation. Procurement decisions should account for the need to generate primary screening data de novo.

Data gap Experimental validation Screening prioritization

Recommended Research Application Scenarios for 2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor SAR Matrix Expansion: FGFR1 and VEGFR-2 Screening Cascades

The target compound, bearing a 2-methyl group consistent with the active FGFR1 inhibitor pharmacophore identified by Wang et al. (2016) [1], serves as a strategic entry point for expanding the 4-aryloxy sub-series within kinase inhibitor SAR campaigns. Pair this compound with its 4-amino and 4-hydrazino counterparts to experimentally map the contribution of the 4-aryloxy ether linkage to kinase selectivity versus antimicrobial activity. Compare against the 2-phenyl-4-propargyloxy analog (A2A Ki = 3 nM) to assess C-2 substitution effects on target selectivity [2]. Use the compound's intermediate logP (~5.2-5.5) as a reference point for evaluating how incremental lipophilicity changes (via 4-isopropyl or 3,5-dimethyl analogs) affect cellular permeability and off-target binding in kinase profiling panels.

Physicochemical Property Calibration Set for CNS Drug-like Space Assessment

With a predicted logP in the 5.2-5.5 range, the target compound occupies a borderline CNS drug-like space that is critical for assessing permeability-efflux relationships. Use it alongside the 3-methylphenoxy isomer (logP 5.4341, ChemDiv G517-0303) and the more lipophilic 4-isopropylphenoxy analog (logP 6.367, ChemDiv 5067-0649) to construct a three-point logP calibration set for PAMPA or Caco-2 permeability assays. This set allows experimental determination of the logP threshold at which passive permeability transitions to efflux-dominated transport for the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold.

Antimicrobial vs. Anticancer Selectivity Profiling Across C-4 Substitution Types

The 4-aryloxy series (represented by the target compound) has been annotated primarily for anticancer activity [3], while the 4-amino series (compounds 4a, 10b) and 4-hydrazino series (compounds 6b, 6c) have documented antimicrobial activity with MIC values of 31.25-125 μg/mL against C. albicans and S. aureus [4]. Procure the target compound together with representative 4-amino and 4-hydrazino analogs to conduct a systematic selectivity panel, testing all compounds in parallel against both a kinase inhibition panel and a standard antimicrobial microdilution assay. This head-to-head comparison would directly quantify the selectivity divergence between C-4 substitution types and validate the class-level SAR inference.

Synthetic Intermediate for 4-Position Derivatization Libraries

The 4-(4-methylphenoxy) group represents a stable ether-linked substituent that can serve as a reference point for synthesizing and testing 4-position derivatives. Starting from 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine as a common intermediate [5], the target compound can be used to benchmark nucleophilic aromatic substitution (SNAr) reaction yields and conditions for introducing diverse aryloxy groups. The spectral characterization data available for close analogs (SpectraBase DHUrLZtlCO6 and 3Cq49lqGJLE) [6] provide validated NMR reference points for confirming the structure of newly synthesized library members.

Quote Request

Request a Quote for 2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.